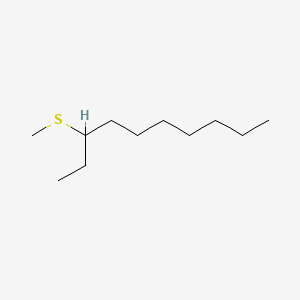
3-Methylsulfanyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyloctylmethyl sulfide is an organic compound with the molecular formula C11H24S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyloctylmethyl sulfide can be synthesized through the reaction of a thiol with a base, such as sodium hydride (NaH), to form the corresponding thiolate ion (RS-). This thiolate ion then reacts with a primary or secondary alkyl halide in an S_N2 mechanism, similar to the Williamson synthesis of ethers .
Industrial Production Methods: Industrial production of 1-ethyloctylmethyl sulfide typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyloctylmethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to sulfides.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and thiolate ions are typical reagents for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Formation of new sulfide compounds with different alkyl groups
Applications De Recherche Scientifique
1-Ethyloctylmethyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-ethyloctylmethyl sulfide involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to changes in their chemical properties. This interaction can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
1-Ethyloctylmethyl sulfide can be compared to other similar compounds, such as:
Ethyl methyl sulfide: Similar structure but with different alkyl groups.
Butyl methyl sulfide: Another sulfide with a different carbon chain length.
Phenyl methyl sulfide: Contains an aromatic ring, giving it different chemical properties
Uniqueness: 1-Ethyloctylmethyl sulfide is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
30571-73-4 |
|---|---|
Formule moléculaire |
C11H24S |
Poids moléculaire |
188.38 g/mol |
Nom IUPAC |
3-methylsulfanyldecane |
InChI |
InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
Clé InChI |
MSFFVJREQAFYLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)
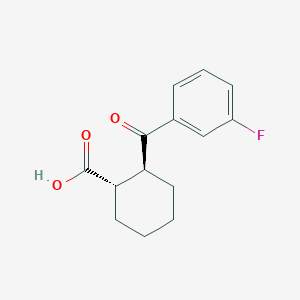

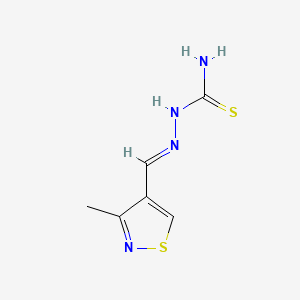

![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
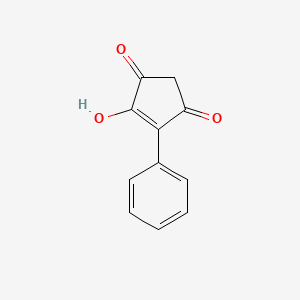
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
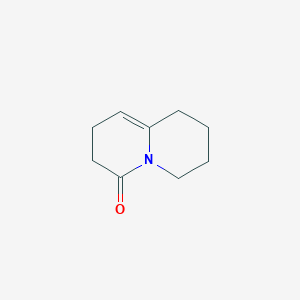
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
